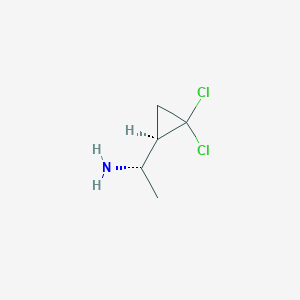
(S)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of a dichlorocyclopropane derivative with an amine under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and the maintenance of low temperatures to ensure the stability of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
®-1-((S)-2,2-Dichlorocyclopropyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine: A non-chiral version of the compound with potentially different reactivity and applications.
2,2-Dichlorocyclopropylamine: A simpler analog lacking the ethan-1-amine moiety.
Uniqueness
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is unique due to its chiral nature and the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties. Its specific stereochemistry can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C5H9Cl2N |
|---|---|
Peso molecular |
154.03 g/mol |
Nombre IUPAC |
(1S)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine |
InChI |
InChI=1S/C5H9Cl2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3/t3-,4+/m0/s1 |
Clave InChI |
WVRXWJYIBMRGRY-IUYQGCFVSA-N |
SMILES isomérico |
C[C@@H]([C@H]1CC1(Cl)Cl)N |
SMILES canónico |
CC(C1CC1(Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


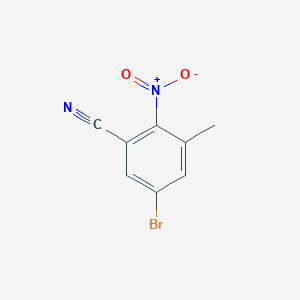
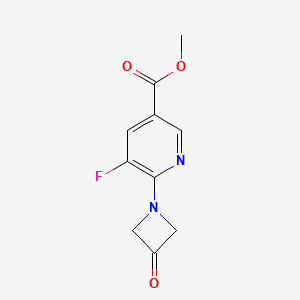
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)

![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
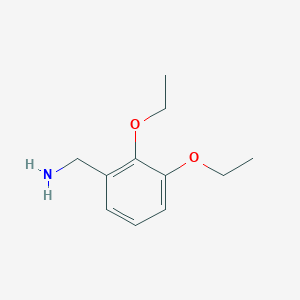
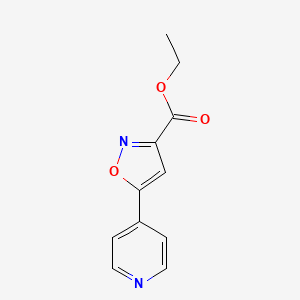
carbonyl]carbamate](/img/structure/B15276941.png)
![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)

![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
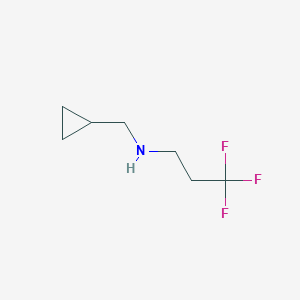
![8-Bromo-3-fluoroimidazo[1,2-a]pyridine](/img/structure/B15276979.png)
